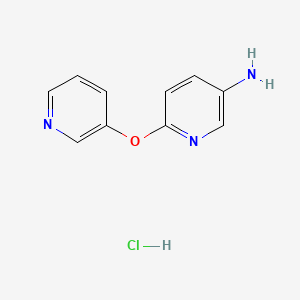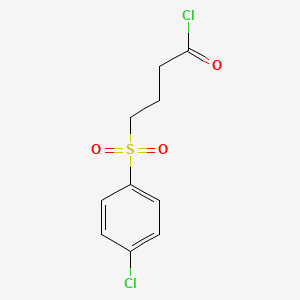![molecular formula C6H11F2NO B1404980 [(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol CAS No. 1408002-86-7](/img/structure/B1404980.png)
[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol
Vue d'ensemble
Description
“[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol” is a chemical compound with the molecular formula C6H11F2NO. It has a molecular weight of 151.157 . This compound is available from various suppliers .
Synthesis Analysis
While specific synthesis methods for “[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol” were not found in the search results, there are studies that discuss the synthesis of related compounds. For instance, a study on the production of single cell protein from methanol discusses the mechanism of methanol synthesis . Another study discusses the use of pyrrolidine, a similar compound, in drug discovery .
Molecular Structure Analysis
The molecular structure of “[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol” consists of a pyrrolidine ring with two fluorine atoms attached to the 4th carbon atom and a methanol group attached to the 2nd carbon atom .
Chemical Reactions Analysis
While specific chemical reactions involving “[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol” were not found in the search results, there are studies that discuss the reactions of related compounds. For example, a study discusses the reduction reactions of aldehydes and ketones using reagents such as NaBH4 and LiAlH4 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol” include a molecular weight of 151.157 and a molecular formula of C6H11F2NO . More detailed properties were not found in the search results.
Applications De Recherche Scientifique
Synthesis of Complex Molecules : [(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol is used in the synthesis of complex molecules. For example, Evans (2007) demonstrated the synthesis of (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine through the double reduction of cyclic sulfonamide precursors. This process represents an efficient means to construct molecules where the aryl sulfonyl moiety acts as both an N-protecting group and an aryl donor (Evans, 2007).
Chiral Catalysis : This compound is also significant in the field of chiral catalysis. Takemoto et al. (1996) reported that the reaction of meso-2,4-hexadien-1,6-dial Fe(CO)3 complex with alkylzincs in the presence of this compound proceeded with high enantiotopic group- and face-selectivity (Takemoto, Baba, Noguchi, Iwata, 1996).
Enantioselective Additions : Soai and Shibata (1997) demonstrated that this compound, along with N, N-dibutylnorephedrine, are highly enantio- and chemoselective chiral catalysts for the addition of dialkylzincs to various aldehydes, yielding sec-alcohols with high enantiomeric excesses (Soai, Shibata, 1997).
Polymer Chemistry : In the field of polymer chemistry, Okamoto et al. (1991) synthesized an optically active polymer from (S)-diphenyl(1-methylpyrrolidin-2-yl)methyl methacrylate, which showed a reversible helix-helix transition in a solution of methanol containing an acid (Okamoto, Nakano, Ono, Hatada, 1991).
Methanol Utilization : Research also focuses on the utilization of methanol as a simple alcohol in organic synthesis and energy technologies. For instance, Sarki et al. (2021) reported a method using methanol as both a C1 synthon and H2 source for selective N-methylation of amines (Sarki, Goyal, Tyagi, Puttaswamy, Narani, Ray, Natte, 2021).
Orientations Futures
While specific future directions for “[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol” were not found in the search results, there are studies that discuss the potential of related compounds. For example, a study discusses the potential of Skimmia anquetilia, a plant species that contains a compound similar to “[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol”, for the development of herbal medicines for the treatment of various pathogenic infections .
Propriétés
IUPAC Name |
[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c1-9-4-6(7,8)2-5(9)3-10/h5,10H,2-4H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBIVKQOFIPRQX-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(C[C@@H]1CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Spiro[2.5]octan-1-amine hydrochloride](/img/structure/B1404899.png)
![Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-carboxylic acid](/img/structure/B1404901.png)
![8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid](/img/structure/B1404902.png)
![[1-(2-Thienyl)cyclopentyl]methanol](/img/structure/B1404904.png)
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1404905.png)



![2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1404911.png)


![Spiro[3.3]heptan-2-ylmethanol](/img/structure/B1404919.png)
